molecular formula C5H5ClS2 B15417629 2-[(Chloromethyl)sulfanyl]thiophene CAS No. 131673-98-8

2-[(Chloromethyl)sulfanyl]thiophene

Cat. No.: B15417629
CAS No.: 131673-98-8
M. Wt: 164.7 g/mol
InChI Key: GIDJSKSUJBOZBP-UHFFFAOYSA-N
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Description

2-[(Chloromethyl)sulfanyl]thiophene is a specialized heterocyclic compound that serves as a versatile synthon in organic synthesis and pharmaceutical research. Thiophene-based structures are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents due to their diverse biological activities . This compound is particularly valuable for constructing more complex molecular architectures, especially in the development of potential pharmacologically active molecules. Researchers utilize this and similar chloromethyl thiophene derivatives as key intermediates in the synthesis of compounds explored for antimicrobial, anti-inflammatory, and anticancer properties . The reactive chloromethyl and sulfanyl groups on the thiophene ring offer distinct sites for further chemical modification, enabling its incorporation into larger structures or its use in metal-catalyzed cross-coupling reactions, which are fundamental methods in modern drug discovery . As a building block, it facilitates the exploration of structure-activity relationships (SAR) in the design of new heterocyclic drugs. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, referring to the supplied Safety Data Sheet (SDS) for detailed hazard information.

Properties

CAS No.

131673-98-8

Molecular Formula

C5H5ClS2

Molecular Weight

164.7 g/mol

IUPAC Name

2-(chloromethylsulfanyl)thiophene

InChI

InChI=1S/C5H5ClS2/c6-4-8-5-2-1-3-7-5/h1-3H,4H2

InChI Key

GIDJSKSUJBOZBP-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)SCCl

Origin of Product

United States

Comparison with Similar Compounds

4-Bromo-2-(chloromethyl)thiophene ()

  • Structure : Bromine at the 4-position and a chloromethyl (-CH₂Cl) group at the 2-position.
  • Key Differences : Unlike 2-[(Chloromethyl)sulfanyl]thiophene, this compound lacks a sulfur atom bridging the chloromethyl group and the thiophene ring. The bromine substituent enhances electrophilic substitution reactivity due to its electron-withdrawing nature, while the chloromethyl group may participate in nucleophilic substitutions.

2-(Pant-1,3-diynyl)-5-(4-acetoxy-3-chlorobuta-1-ynyl)-thiophene (, Compound 2)

  • Structure : A chlorinated butynyl group at the 5-position and a diynyl group at the 2-position.
  • Key Differences: The acetyloxy and chloro substituents on the butynyl side chain may enhance lipophilicity and influence bioactivity.

N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides ()

  • Structure : Sulfanyl groups linked to acetamide-oxadiazole-indole systems.
  • Activity : These compounds exhibit α-glucosidase, butyrylcholinesterase (BChE), and lipoxygenase (LOX) inhibition, with IC₅₀ values ranging from 31.62 µM (8g, BChE) to 99.30 µM (8b, LOX) .
  • Comparison: The sulfanyl group in this compound may similarly participate in enzyme binding via sulfur interactions.

Reactivity in Hydrodesulfurization (HDS) Processes

  • Thiophene, Benzothiophene, and Dibenzothiophene () :
    • Simple thiophenes are more reactive in HDS than benzannulated analogs due to reduced steric hindrance and electronic effects.
    • Prediction for this compound : The electron-withdrawing -S-CH₂Cl group may increase ring polarization, enhancing reactivity in HDS compared to unsubstituted thiophene. However, steric bulk from the substituent could slow reaction kinetics .

Data Tables

Table 1: Structural and Functional Comparison of Thiophene Derivatives

Compound Name Substituents Key Properties/Activities Source
This compound -S-CH₂Cl at C2 Hypothesized reactivity in HDS, bioactivity N/A
4-Bromo-2-(chloromethyl)thiophene -CH₂Cl at C2, Br at C4 Stable under -20°C, no known hazards
Compound 2 () Chlorinated butynyl at C5 Isolated from medicinal plant
8q () Sulfanyl-acetamide-oxadiazole α-Glucosidase inhibition (IC₅₀: 49.71 µM)

Table 2: Enzyme Inhibition Profiles of Sulfanyl-Containing Compounds ()

Compound α-Glucosidase IC₅₀ (µM) BChE IC₅₀ (µM) LOX IC₅₀ (µM)
8q 49.71 ± 0.19 - -
8g - 31.62 ± 0.16 -
8b - - 99.30 ± 2.89

Q & A

Q. What are the common synthetic routes for 2-[(Chloromethyl)sulfanyl]thiophene, and how are reaction conditions optimized?

Methodological Answer: The compound is synthesized via chloromethylation of thiophene derivatives. A validated approach involves reacting thiophene with formaldehyde and hydrochloric acid to introduce the chloromethyl group . Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution .
  • Catalysts : Lewis acids (e.g., AlCl₃) or iodine-based catalysts improve reaction efficiency .
  • Temperature : Moderate heating (40–60°C) balances reaction rate and byproduct formation .
    Purification typically employs column chromatography (silica gel, petroleum ether/EtOAc gradients) .

Q. How is the molecular structure of this compound characterized experimentally?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., chloromethyl group at C2 and sulfur at C3) .
  • IR Spectroscopy : Peaks at 650–750 cm⁻¹ confirm C–S and C–Cl bonds .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 132.611 for C₅H₅ClS) validate molecular weight .
    Crystallographic data (if available) resolve bond angles and dihedral distortions .

Q. What are the typical oxidation and substitution products of this compound?

Methodological Answer:

  • Oxidation : Using H₂O₂ or m-CPBA yields thiophene sulfoxides/sulfones , which are precursors for materials science applications (e.g., conductive polymers) .
  • Substitution : Nucleophiles (amines, thiols) replace the chloromethyl group, forming derivatives like 2-azidomethylthiophene or 2-thiomethylthiophene .
    Reaction progress is monitored via TLC (Rf values) and quantified by HPLC .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • DFT Calculations : Optimize molecular geometry and calculate frontier orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Solvent Effects : Use COSMO-RS models to simulate solvent interactions and select optimal media for reactions like Friedel-Crafts alkylation .
  • Transition State Analysis : Identify energy barriers for substitution pathways (e.g., SN1 vs. SN2 mechanisms) .

Q. How can researchers resolve contradictions in reported reaction yields for sulfone derivatives?

Methodological Answer:

  • Parameter Replication : Standardize variables (e.g., solvent purity, catalyst loading) across studies .
  • Byproduct Analysis : Use GC-MS to detect side products (e.g., over-oxidized species) and adjust oxidizing agent stoichiometry .
  • Kinetic Studies : Perform time-resolved experiments to identify yield plateaus and optimize reaction duration .

Q. What strategies mitigate toxicity concerns in biological assays involving thiophene derivatives?

Methodological Answer:

  • Structural Modifications : Introduce hydrophilic groups (e.g., carboxylates) to reduce bioaccumulation, as seen in analogues like 2-[(carboxymethyl)sulfanyl]thiophene .
  • Toxicity Screening : Use in vitro models (e.g., HepG2 cells) to assess cytotoxicity linked to chloromethyl groups .
  • Metabolic Profiling : LC-MS/MS identifies detoxification pathways (e.g., glutathione conjugation) .

Q. How do electronic effects of substituents influence the compound’s utility in organic electronics?

Methodological Answer:

  • Electrochemical Analysis : Cyclic voltammetry measures redox potentials; electron-withdrawing groups (e.g., sulfonyl) enhance conductivity .
  • Bandgap Tuning : UV-Vis spectroscopy correlates substituent effects (e.g., chloro vs. methyl) with optical properties .
  • Device Fabrication : Compare hole/electron mobility in OLEDs using derivatives with varying substituents .

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